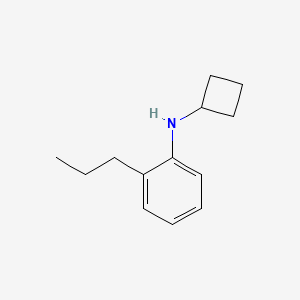![molecular formula C8H18N2 B13243871 [3-(Cyclopropylamino)propyl]dimethylamine](/img/structure/B13243871.png)
[3-(Cyclopropylamino)propyl]dimethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(Cyclopropylamino)propyl]dimethylamine is a chemical compound with the molecular formula C8H18N2 and a molecular weight of 142.24 g/mol It is characterized by the presence of a cyclopropylamino group attached to a propyl chain, which is further connected to a dimethylamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Cyclopropylamino)propyl]dimethylamine typically involves the reaction of cyclopropylamine with a suitable propyl halide, followed by the introduction of the dimethylamine group. One common method involves the use of cyclopropylamine and 3-chloropropylamine in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time. The use of continuous flow reactors and advanced purification techniques like distillation and chromatography may be employed to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
[3-(Cyclopropylamino)propyl]dimethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding amine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of secondary or primary amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles such as halides, thiols, and amines under basic or acidic conditions.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Secondary or primary amines.
Substitution: Substituted amines with different functional groups.
Applications De Recherche Scientifique
[3-(Cyclopropylamino)propyl]dimethylamine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Mécanisme D'action
The mechanism of action of [3-(Cyclopropylamino)propyl]dimethylamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The cyclopropylamino group may contribute to its binding affinity and specificity, while the dimethylamine group can influence its solubility and reactivity. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparaison Avec Des Composés Similaires
Similar Compounds
[3-(Cyclopropylamino)propyl]methylamine: Similar structure but with one less methyl group.
[3-(Cyclopropylamino)propyl]ethylamine: Similar structure but with an ethyl group instead of a dimethylamine group.
[3-(Cyclopropylamino)propyl]amine: Similar structure but without the dimethyl groups.
Uniqueness
[3-(Cyclopropylamino)propyl]dimethylamine is unique due to the presence of both cyclopropylamino and dimethylamine groups, which confer specific chemical and biological properties.
Propriétés
Formule moléculaire |
C8H18N2 |
|---|---|
Poids moléculaire |
142.24 g/mol |
Nom IUPAC |
N-cyclopropyl-N',N'-dimethylpropane-1,3-diamine |
InChI |
InChI=1S/C8H18N2/c1-10(2)7-3-6-9-8-4-5-8/h8-9H,3-7H2,1-2H3 |
Clé InChI |
MFHQVTHYVRBQGH-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCCNC1CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


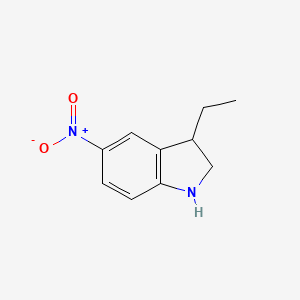
amine](/img/structure/B13243806.png)
![8-[1-(Propan-2-yl)-1H-pyrazol-5-yl]-6-azaspiro[3.4]octan-5-one](/img/structure/B13243815.png)
![2-[5-(3-Methylphenyl)furan-2-yl]acetic acid](/img/structure/B13243818.png)
![tert-Butyl N-[(5-formylfuran-2-yl)methyl]carbamate](/img/structure/B13243821.png)
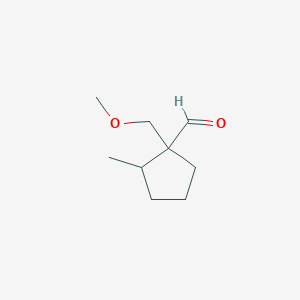
![1-{[1-(4-Methoxyphenyl)ethyl]amino}propan-2-ol](/img/structure/B13243831.png)
![4-[(Dimethylamino)methyl]piperidine-1-sulfonyl chloride](/img/structure/B13243832.png)
![2-[(1-Propylpiperidin-4-yl)amino]ethan-1-ol](/img/structure/B13243834.png)
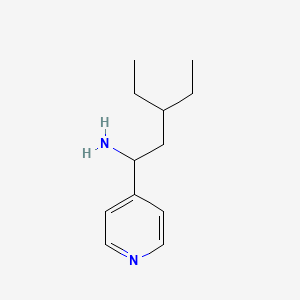
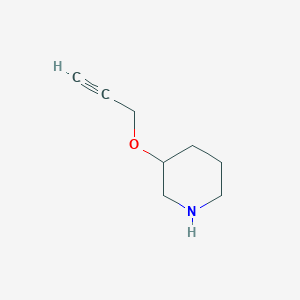

amine](/img/structure/B13243856.png)
